methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a phthalazinone moiety, a thiazole ring, and a carboxylate ester group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phthalazinone Moiety: Starting with phthalic anhydride, the phthalazinone ring is formed through a reaction with hydrazine hydrate under reflux conditions.
Acetylation: The phthalazinone is then acetylated using acetic anhydride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from 2-aminothiazole and reacting it with isopropyl bromide under basic conditions.
Coupling Reaction: The final step involves coupling the acetylated phthalazinone with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the phthalazinone moiety.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies due to the presence of the phthalazinone and thiazole rings.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The phthalazinone moiety could be involved in hydrogen bonding or π-π interactions with target proteins, while the thiazole ring might participate in coordination with metal ions or other active sites.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The uniqueness of methyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H18N4O4S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-10(2)15-14(17(25)26-3)21-18(27-15)20-13(23)9-22-16(24)12-7-5-4-6-11(12)8-19-22/h4-8,10H,9H2,1-3H3,(H,20,21,23) |
InChI Key |
VWZSAOSOBMUSDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)OC |
Origin of Product |
United States |
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